2-(2,6-Dimethoxypyridin-3-yl)acetic acid
Description
2-(2,6-Dimethoxypyridin-3-yl)acetic acid is a pyridine-derived carboxylic acid characterized by two methoxy substituents at the 2- and 6-positions of the pyridine ring and an acetic acid moiety at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(2,6-dimethoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-3-6(5-8(11)12)9(10-7)14-2/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
KRTZZWYLVPAIGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid typically involves the reaction of 2,6-dimethoxypyridine with a suitable acetic acid derivative under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2,6-Dimethoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetic acid moiety to an alcohol.
Scientific Research Applications
2-(2,6-Dimethoxypyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological targets.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Pyridin-3-yl)acetic Acid
- Structure : Lacks methoxy groups; acetic acid is directly attached to the pyridine ring at position 3.
- Molecular Formula: C₇H₇NO₂; Molecular Weight: 137.14 g/mol .
- Properties :
- Lower lipophilicity (predicted XLogP3 ~0.5) compared to the dimethoxy derivative.
- Higher aqueous solubility due to reduced steric hindrance.
- Applications : Primarily used as a reagent in organic synthesis .
2-(6-Methylpyridin-3-yl)acetic Acid
- Structure : Features a methyl group at the 6-position instead of methoxy.
- Molecular Formula: C₈H₉NO₂; Molecular Weight: 151.16 g/mol .
- Properties :
- Applications : Intermediate in pharmaceuticals and agrochemicals .
4,6-Dimethoxypyrimidin-2-amine–2-(1H-Indol-3-yl)acetic Acid Co-Crystal
- Structure : Combines a dimethoxypyrimidine amine with an indolylacetic acid.
- Properties :
Structural and Electronic Effects
| Property | 2-(2,6-Dimethoxypyridin-3-yl)acetic Acid | 2-(Pyridin-3-yl)acetic Acid | 2-(6-Methylpyridin-3-yl)acetic Acid |
|---|---|---|---|
| Substituents | 2,6-Dimethoxy | None | 6-Methyl |
| Molecular Weight | ~197 g/mol (estimated) | 137.14 g/mol | 151.16 g/mol |
| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) | 1 (COOH) |
| Lipophilicity (XLogP3) | ~1.2 (estimated) | ~0.5 | 0.7 |
| Solubility | Moderate in polar solvents | High in water | Moderate in water |
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